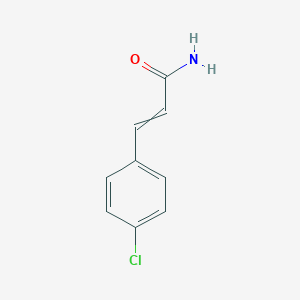
4-Chlorocinnamamide
Overview
Description
4-Chlorocinnamamide is an organic compound that is composed of a benzene ring with a chlorine atom and an amide group. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and potential future directions.
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPFYVNYKVJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337312 | |
| Record name | 4-Chlorocinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18166-64-8 | |
| Record name | 4-Chlorocinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chlorocinnamamide impact Transient Receptor Potential Vanilloid 1 (TRPV1)?
A: While the provided research doesn't directly assess the activity of this compound on TRPV1, it highlights the development of its derivatives as potent TRPV1 antagonists. Specifically, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide (RLC-TV1004) and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide (RLC-TV1006) demonstrated significantly higher antagonistic activity against TRPV1 compared to the parent compound SB366791 in a Ca2+ influx assay using cells expressing recombinant TRPV1. [] This suggests that modifications to the this compound structure, particularly the introduction of N-methylated amide groups and specific substituents, can significantly enhance its TRPV1 antagonistic properties. [] Further research is needed to fully elucidate the specific interactions between these derivatives and TRPV1.
Q2: What are the antifungal and phytotoxic properties of this compound?
A: Research indicates that this compound exhibits notable antifungal activity. [] This activity is influenced by the substituents on the benzene ring of the cinnamoyl group. Notably, the introduction of an isopropyl group or a chlorine atom at the 4-position of the benzene ring significantly enhances antifungal activity. [] In particular, N-Isopropyl-4-chlorocinnamamide exhibited the strongest antifungal activity among all tested compounds, inhibiting the growth of Corticium rolfsii by 66% at a concentration of 10 ppm. [] The study also revealed that most tested compounds, including this compound derivatives, displayed higher inhibitory activity against radicle elongation compared to hypocotyl elongation, suggesting potential phytotoxic effects. []
Q3: Can this compound undergo photodimerization in its crystalline form?
A: Yes, this compound can undergo crystal-to-crystal photodimerization. [] The crystal structure of this compound reveals a specific arrangement where the shortest intermolecular distance between the C=C double bonds is 3.632 Å. [] This close proximity, facilitated by the intermolecular N-H...O hydrogen bond network, allows for photodimerization upon exposure to UV light. [] The photodimerization process occurs with retention of the single-crystal form, and the population of the dimer in the crystal can be controlled by the duration of UV irradiation. [] This property highlights the potential for using this compound in applications involving light-induced solid-state reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
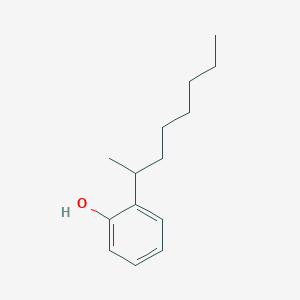
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
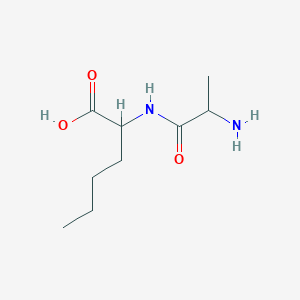

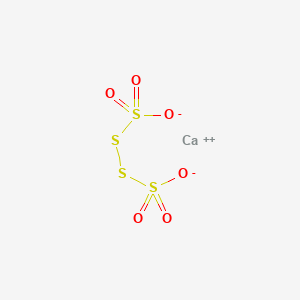

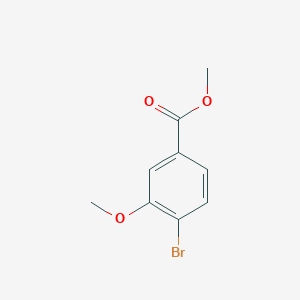
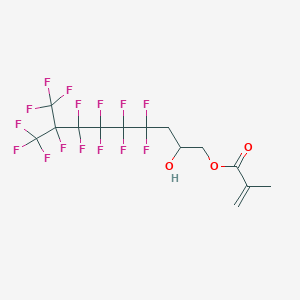
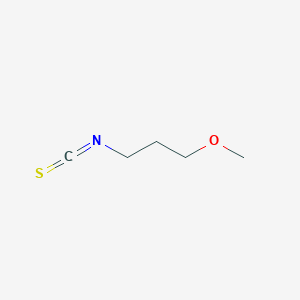
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)